molecular formula C31H38Cl2N2ORu B051359 (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride CAS No. 301224-40-8

(1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride

Cat. No. B051359
M. Wt: 626.6 g/mol
InChI Key: ZRPFJAPZDXQHSM-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of related ruthenium(II) carbonyl chloride complexes involves transmetallation from corresponding silver carbene complexes, characterized by NMR, IR spectroscopy, and elemental analysis. Such processes highlight the versatility and reactivity of N-heterocyclic carbene (NHC) ligands in forming stable ruthenium complexes, suggesting that the synthesis of the specific ruthenium(VI) chloride compound would similarly involve strategic ligand design and metal-ligand coordination strategies to achieve the desired complex (Yong Cheng et al., 2009).

Molecular Structure Analysis

The molecular structures of ruthenium complexes with NHC ligands have been determined through X-ray diffraction, revealing diverse coordination geometries and bonding interactions, including unique Cl-Ccarbene bonding interactions. These findings underscore the significance of NHC ligands in stabilizing ruthenium complexes and suggest that the molecular structure of (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride would exhibit similar coordination complexity (C. D. Abernethy et al., 2003).

Chemical Reactions and Properties

Ruthenium complexes with NHC ligands have demonstrated catalytic activities in hydrogen transfer reactions and olefin metathesis, indicating the potential of the specific compound in facilitating similar chemical transformations. The presence of NHC ligands in these complexes significantly impacts their reactivity, efficiency, and selectivity in catalysis (Yannick P. Borguet et al., 2013).

Scientific Research Applications

  • Antimicrobial Studies on Gold(I) Complexes : This study involves gold(I) complexes synthesized using 1,3-dimesitylimidazolidin-2-ylidene, showing significant antibacterial properties against various bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus (Özdemir et al., 2004).

  • Reactivity in Ring Closing Metathesis Reactions : This research describes the synthesis of new ruthenium-based complexes with 1,3-dimesitylimidazolidin-2-ylidene ligands. These complexes showed enhanced reactivity in ring-closing metathesis reactions, a key process in organic synthesis (Merino et al., 2012).

  • Metathesis Reactions of Sulfur-Containing Compounds : A study using 1,3-dimesitylimidazol-2-ylidene ruthenium benzylidene catalyst for ring-closing metathesis reactions of various sulfur-containing compounds. This demonstrates the versatility of the catalyst in organic synthesis (Spagnol et al., 2002).

  • Synthesis and Activity of Ruthenium-Based Olefin Metathesis Catalysts : This paper discusses the synthesis of a family of 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene-substituted ruthenium-based complexes. These complexes showed increased activity in ring-closing metathesis at elevated temperatures, highlighting their potential in high-temperature applications (Scholl et al., 1999).

  • Stability of N-Heterocyclic Carbene Complexes : A study on the reaction of 1,3-dimesitylimidazol-2-ylidene with trichloro-oxo-vanadium(V) revealed new bonding interactions. This finding contributes to understanding the stability of metal complexes in high oxidation states (Abernethy et al., 2003).

  • Direct and Transfer Hydrogenation of Ketones and Imines : This research utilized the dihydride ruthenium N-heterocyclic carbene complex with 1,3-dimesityl-1,3-dihydro-2H-imidazol-2-ylidene for hydrogenation and transfer hydrogenation of ketones and imines, showing its efficacy in organic synthesis (Burling et al., 2005).

properties

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2.C10H12O.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-8(2)11-10-7-5-4-6-9(10)3;;;/h9-12H,7-8H2,1-6H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPFJAPZDXQHSM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38Cl2N2ORu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471982
Record name [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
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Molecular Weight

626.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methylethoxy-.kappa.O)phenyl]methylene-.kappa.C]-, (SP-5-41)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

(1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride

CAS RN

301224-40-8
Record name Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methylethoxy-.kappa.O)phenyl]methylene-.kappa.C]-, (SP-5-41)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methylethoxy-κO)phenyl]methylene-κC]-, (SP-5-41)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MH Linden, HB Linden, N Nieth… - Journal of The American …, 2019 - ACS Publications
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L Xu, RA Hartz, BR Beno, K Ghosh… - Journal of Medicinal …, 2021 - ACS Publications
Galectin-3 is a member of a family of β-galactoside-binding proteins. A substantial body of literature reports that galectin-3 plays important roles in cancer, inflammation, and fibrosis. …
Number of citations: 16 pubs.acs.org
G Rescourio, AZ Gonzalez, S Jabri… - Journal of Medicinal …, 2019 - ACS Publications
Overexpression of the antiapoptotic protein Mcl-1 provides a survival advantage to some cancer cells, making inhibition of this protein an attractive therapeutic target for the treatment of …
Number of citations: 12 pubs.acs.org
X Ma, W Pinto, LN Pham, DL Sloman… - European Journal of …, 2020 - Wiley Online Library
Bicyclo[1.1.1]pentanes (BCP's) have been applied in medicinal chemistry as bioisosteres for phenyl groups. In pursuit of novel BCP analogs, we reported the first synthesis of 2,2‐…

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